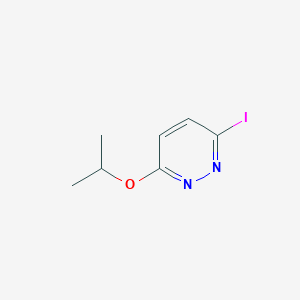

3-Iodo-6-isopropoxypyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-propan-2-yloxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-5(2)11-7-4-3-6(8)9-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVGORYBTBABIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NN=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618368 | |

| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-38-9 | |

| Record name | 3-Iodo-6-[(propan-2-yl)oxy]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cross Coupling Reactions and Derivatization of 3 Iodo 6 Isopropoxypyridazine

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for constructing C-C and C-heteroatom bonds in organic synthesis. researchgate.net These reactions have been instrumental in the synthesis of pharmaceuticals, natural products, and advanced materials. researchgate.net For substrates like 3-Iodo-6-isopropoxypyridazine, the high reactivity of the C-I bond facilitates efficient coupling with a variety of partners under palladium catalysis. researchgate.net

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl structures through the reaction of an organoboron compound with a halide or triflate. researchgate.netorganic-chemistry.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. organic-chemistry.org

In the context of this compound, Suzuki-Miyaura coupling provides a direct route to 3-aryl- and 3-heteroaryl-6-isopropoxypyridazines. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base to activate the boronic acid. organic-chemistry.orguwindsor.ca The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and yield. researchgate.net Electron-rich, electron-neutral, and electron-deficient arylboronic acids can all participate in the coupling, though steric hindrance on the boronic acid partner may affect the reaction rate. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Arylboronic Acids

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >90 |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 85-95 |

| 3-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-90 |

Note: The data in this table is illustrative and based on typical conditions reported for Suzuki-Miyaura reactions of iodo-heterocycles. Specific yields for this compound may vary.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org The mild reaction conditions make it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orglibretexts.org

For this compound, the Sonogashira coupling allows for the introduction of various alkynyl groups at the 3-position, leading to the synthesis of 3-alkynyl-6-isopropoxypyridazines. These derivatives can serve as versatile intermediates for further transformations. The standard conditions involve a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and a base like triethylamine (B128534) or diisopropylamine, which often also serves as the solvent. organic-chemistry.orgresearchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. libretexts.org

Table 2: Examples of Sonogashira Coupling with Terminal Alkynes

| Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 85-95 |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 80-90 |

| 1-Hexyne | Pd(OAc)₂/XPhos | None | Cs₂CO₃ | 1,4-Dioxane | 75-85 |

Note: The data in this table is illustrative and based on typical conditions reported for Sonogashira reactions of iodo-heterocycles. Specific yields for this compound may vary.

The Negishi and Stille cross-coupling reactions offer alternative palladium-catalyzed methods for forming carbon-carbon bonds. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organostannanes. torontomu.caorganic-chemistry.org

The Negishi coupling is known for its high reactivity and functional group tolerance, often proceeding under mild conditions. orgsyn.org For the synthesis of derivatives of this compound, an organozinc reagent, prepared from the corresponding organolithium or Grignard reagent, would be coupled with the iodo-pyridazine in the presence of a palladium catalyst. orgsyn.orgresearchgate.net This method is particularly useful for introducing alkyl groups. scispace.com

The Stille coupling is also a versatile reaction with a broad substrate scope. organic-chemistry.org The reaction of this compound with an organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst would yield the corresponding 3-aryl-6-isopropoxypyridazine. A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents, although the toxicity of tin compounds is a significant drawback. organic-chemistry.org

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the halide follows the order I > Br > Cl. uwindsor.ca

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium(II) complex, displacing the halide. For Suzuki coupling, this step requires activation of the organoboron compound by a base. organic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Kinetic studies and the isolation of reaction intermediates have provided significant insights into these pathways, confirming the general mechanism and revealing the influence of ligands, substrates, and reaction conditions on the individual steps. nih.gov

Negishi and Stille Coupling Applications.

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysis is dominant, copper-catalyzed reactions offer a valuable alternative, particularly for certain transformations. beilstein-journals.org Copper is more abundant and less expensive than palladium, making these methods attractive from an economic and sustainability perspective.

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and biological activity, making it a crucial modification in drug discovery. nih.govmit.edu Copper-catalyzed trifluoromethylation has emerged as a powerful method for this purpose. beilstein-journals.orgd-nb.info

The copper-catalyzed trifluoromethylation of this compound would involve the reaction of the iodo-pyridazine with a trifluoromethyl source in the presence of a copper catalyst. nih.gov Common trifluoromethylating agents include TMSCF₃ (the Ruppert-Prakash reagent) and electrophilic reagents like Togni's reagent. cas.cn These reactions typically proceed smoothly, providing the desired 3-trifluoromethyl-6-isopropoxypyridazine in good yields. nih.gov The reaction often requires a copper(I) salt, such as CuI, and may be facilitated by a ligand like 1,10-phenanthroline. d-nb.info

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-aryl-6-isopropoxypyridazines |

| 3-heteroaryl-6-isopropoxypyridazines |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 3-Methoxyphenylboronic acid |

| 2-Thienylboronic acid |

| 3-alkynyl-6-isopropoxypyridazines |

| Phenylacetylene |

| Ethynyltrimethylsilane |

| 1-Hexyne |

| Propargyl alcohol |

| 3-trifluoromethyl-6-isopropoxypyridazine |

| Palladium(II) acetate |

| Tetrakis(triphenylphosphine)palladium(0) |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) |

| Sphos |

| XPhos |

| Copper(I) iodide |

| Triethylamine |

| Diisopropylamine |

| Potassium carbonate |

| Potassium phosphate |

| Cesium carbonate |

| Sodium carbonate |

| Toluene |

| 1,4-Dioxane |

| Dimethylformamide (DMF) |

| Dimethoxyethane (DME) |

| Tetrahydrofuran (THF) |

| Acetonitrile (B52724) |

| TMSCF₃ (Ruppert-Prakash reagent) |

Carbonylation Cross-Couplings

Carbonylative cross-coupling reactions serve as a powerful tool for the introduction of a carbonyl moiety, which is a key building block in many pharmaceutical and agrochemical compounds. For aryl iodides like this compound, Stille-type carbonylative cross-couplings can be employed. These reactions typically utilize a palladium catalyst and a carbon monoxide source. Molybdenum hexacarbonyl, Mo(CO)₆, is often used as a solid, stable, and less hazardous source of carbon monoxide. youtube.com

The general transformation involves the reaction of the aryl iodide with an organostannane reagent in the presence of a palladium catalyst and Mo(CO)₆. The reaction proceeds under thermal conditions, often in a closed vessel, to afford the corresponding ketone. youtube.com The use of a destabilizing agent can facilitate the release of carbon monoxide from the molybdenum complex, making the protocol more efficient and minimizing side products. youtube.com

A representative scheme for this type of reaction is as follows:

General scheme for Stille-type carbonylative cross-coupling.

General scheme for Stille-type carbonylative cross-coupling.| Reactant A | Reactant B | Catalyst System | CO Source | Conditions | Product Type |

| This compound | Organostannane (R-SnBu₃) | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Mo(CO)₆ | Closed vessel, 100°C | 3-Acyl-6-isopropoxypyridazine |

Other Metal-Mediated Transformations

Beyond palladium, other metals catalyze unique transformations of aryl halides.

Zinc-Catalyzed Reactions

Zinc-based catalysts offer a cost-effective and less toxic alternative for cross-coupling reactions. Zinc-catalyzed protocols have been developed for C-S cross-coupling reactions, enabling the synthesis of aryl sulfides. These reactions typically involve an aryl iodide, a thiol, a zinc source like diethylzinc (B1219324) (Et₂Zn), a ligand such as L-proline, and a base. rsc.org

Furthermore, zinc metal powder can mediate palladium-catalyzed cross-coupling reactions between aryl halides and alkyl iodides in aqueous media at room temperature. organic-chemistry.org This "in water" approach avoids the need for pre-formed, moisture-sensitive organozinc reagents and benefits from the use of nonionic amphiphiles that create micellar nanoreactors. organic-chemistry.org The presence of an activator like TMEDA is often crucial for the reaction's success. organic-chemistry.org

| Reaction Type | Reactants | Catalyst/Mediator | Ligand | Conditions | Product |

| C-S Cross-Coupling | This compound, Thiol (R-SH) | Et₂Zn | L-proline | Base (e.g., NaOtBu), Acetonitrile, 80°C | 3-(Alkyl/Arylthio)-6-isopropoxypyridazine |

| C(sp²)-C(sp³) Coupling | This compound, Alkyl Iodide | Pd catalyst, Zn powder | Diamine (e.g., TMEDA) | Water, Room Temperature | 3-Alkyl-6-isopropoxypyridazine |

Gold(I)-Catalyzed Reactions

Gold catalysis has emerged as a powerful tool for various organic transformations, particularly those involving the activation of alkynes. organic-chemistry.orgmdpi.com While direct gold-catalyzed cross-coupling reactions on unactivated aryl halides like this compound are not common, gold catalysts are highly effective in reactions of substrates containing both alkyne and halide functionalities. For instance, gold(I) catalysts are used to synthesize α-iodoenones from propargylic acetates, which can then serve as substrates for further cross-coupling reactions. organic-chemistry.org The field of gold catalysis is extensive, covering cycloadditions, isomerizations, and nucleophilic additions, generally focused on the manipulation of π-systems rather than direct C-X bond activation of simple haloarenes. mdpi.combeilstein-journals.orgmdpi.com

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridazine (B1198779) ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like iodide is present. Reactions with strong nucleophiles, such as amines, can displace the iodide at the C-3 position. ambeed.comsavemyexams.com

However, these reactions can be challenging to control. The primary amine product formed is often more nucleophilic than the starting amine, leading to subsequent reactions that can result in a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salt products. youtube.com To favor the formation of the primary amine, a large excess of the nucleophile (e.g., ammonia) is typically used. savemyexams.com The reaction of halo-pyridines and related heterocycles with amines can sometimes lead to unexpected rearrangements, such as nitro-group migration, depending on the substitution pattern and reaction conditions. clockss.org

| Nucleophile | Conditions | Expected Major Product | Potential Byproducts |

| Ammonia (large excess) | Heat, pressure | 3-Amino-6-isopropoxypyridazine | Di- and tri-substituted products |

| Primary Amine (R-NH₂) | Solvent, Base | 3-(Alkylamino)-6-isopropoxypyridazine | Further alkylated products |

| Secondary Amine (R₂NH) | Solvent, Base | 3-(Dialkylamino)-6-isopropoxypyridazine | Quaternary ammonium salts |

Functional Group Interconversions and Further Derivatization

Reactions at the Pyridazine Nitrogen Atoms

The two nitrogen atoms in the pyridazine ring are nucleophilic, though their reactivity is attenuated by the electron-withdrawing nature of the aromatic system and the inductive effect of the halogen and alkoxy substituents. In principle, either nitrogen atom can react with an electrophile.

Quaternization

Quaternization involves the alkylation of one of the pyridazine nitrogen atoms, leading to the formation of a pyridazinium salt. This reaction typically occurs by treating the pyridazine derivative with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl sulfate (B86663). The resulting pyridazinium salt introduces a positive charge into the heterocyclic ring, which can further influence its chemical behavior.

While no specific examples of the quaternization of this compound have been documented in the reviewed literature, the general reaction for pyridazines proceeds as follows:

Reagents: Common alkylating agents include methyl iodide, dimethyl sulfate, and benzyl (B1604629) bromide.

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as acetone, acetonitrile, or in the absence of a solvent if the alkylating agent is a liquid. Heating may be required to facilitate the reaction.

Products: The product is a pyridazinium salt, where one of the nitrogen atoms is bonded to the alkyl group, resulting in a positive formal charge on that nitrogen.

The regioselectivity of the alkylation on an unsymmetrically substituted pyridazine like this compound would depend on the electronic and steric effects of the substituents.

N-Oxidation

N-oxidation is another fundamental reaction of nitrogen-containing heterocycles, where a nitrogen atom is oxidized to form an N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. The resulting N-oxide can serve as a versatile intermediate for further functionalization. For instance, the N-oxidation of pyridines is a well-established method to facilitate reactions on the pyridine (B92270) ring.

In the case of pyridazine derivatives, N-oxidation can occur at either of the nitrogen atoms. The electronic nature of the substituents on the pyridazine ring influences the site of oxidation. Research on the metabolic N-oxygenation of 2,4-diamino-6-substituted pyrimidines has shown that the position of N-oxide formation is influenced by the electronic effects of the substituents. nih.gov While this study is on a different heterocyclic system, it highlights the importance of substituent effects in directing N-oxidation.

A general protocol for the N-oxidation of a pyridazine derivative might involve the following:

Oxidizing Agents: Common reagents include m-CPBA, hydrogen peroxide in acetic acid, or peracetic acid.

Reaction Conditions: The reaction is often performed at or below room temperature in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) when using m-CPBA.

Products: The reaction yields the corresponding pyridazine N-oxide.

The table below illustrates the general conditions for these reactions on a generic pyridazine substrate, as specific data for this compound is not available.

Interactive Data Table: General Reactions at Pyridazine Nitrogen Atoms

| Reaction Type | Reagent | Solvent | Typical Conditions | Product Type |

| Quaternization | Alkyl Halide (e.g., CH₃I) | Acetone or Acetonitrile | Room Temperature to Reflux | Pyridazinium Salt |

| N-Oxidation | m-CPBA | Dichloromethane | 0 °C to Room Temperature | Pyridazine N-oxide |

| N-Oxidation | H₂O₂ / Acetic Acid | Acetic Acid | Elevated Temperature | Pyridazine N-oxide |

Applications of 3 Iodo 6 Isopropoxypyridazine and Its Derivatives in Medicinal Chemistry Research

Pyridazine (B1198779) Scaffolds as Privileged Structures in Drug Discovery

The pyridazine ring is considered a "privileged structure" in drug discovery due to its advantageous properties that are beneficial for drug-target interactions. nih.gov Its unique electronic and physical characteristics, such as weak basicity, a high dipole moment, and the capacity for robust, dual hydrogen-bonding, distinguish it from other aromatic rings like phenyl or homologous azines. nih.gov These features can enhance π-π stacking interactions and are crucial for binding to biological targets. nih.gov

The inherent polarity of the pyridazine scaffold can lead to improved physicochemical properties in drug candidates, including reduced lipophilicity. nih.gov Furthermore, pyridazine-containing molecules have shown potential for low cytochrome P450 inhibitory effects and a reduced likelihood of interacting with the cardiac hERG potassium channel, which is a common cause of cardiotoxicity in drug development. nih.gov The versatility of the pyridazine nucleus allows for easy functionalization at various positions, making it an attractive synthetic target for creating diverse chemical libraries. bohrium.comjchemrev.com This adaptability has led to the development of several approved drugs, such as the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264) and the allosteric tyrosine kinase 2 inhibitor deucravacitinib, underscoring the scaffold's promise in modern medicinal chemistry. nih.gov

Exploration of Derivatives for Biological Activity

The pyridazine framework serves as a versatile starting point for the synthesis of a multitude of derivatives with a wide spectrum of biological activities. sarpublication.comresearchgate.netrjptonline.org Researchers have extensively modified the basic pyridazine structure to develop compounds with potential applications as anti-cancer, anti-inflammatory, analgesic, antimicrobial, antiviral, and cardiovascular agents. sarpublication.comresearchgate.netrjptonline.org

Anti-cancer Research

The pyridazine nucleus is a core component in many compounds investigated for their anti-cancer properties. nih.govscispace.com These derivatives have been reported to exhibit substantial antitumor activity through various mechanisms, though many are still under investigation. scispace.com The search for novel anticancer agents with high selectivity and minimal toxicity remains a critical goal in medicine, and pyridazine derivatives represent a promising avenue of research. nih.govut.ac.ir

Several pyridazine-based molecules are currently in clinical trials, highlighting their potential as future cancer therapeutics. nih.gov Research has focused on their structure-activity relationships (SAR) to design more potent and less toxic drugs. nih.govnih.gov For instance, some derivatives of pyrrolo[3,4-d]pyridazinone have been shown to block the cell cycle-regulating CDK1/cyclin B kinase. scispace.com A series of novel 3,6-disubstituted pyridazine derivatives were designed and synthesized, with compound 9e showing the highest growth inhibition against the NCI-60 cancer cell lines and demonstrating a reduction in tumor volume in animal models. acs.org Similarly, triazolo[4,3-b]pyridazine derivatives have been developed as dual inhibitors of c-Met and Pim-1 kinases, with compound 4g showing potent antiproliferative effects and inducing apoptosis in MCF-7 breast cancer cells. rsc.org

Interactive Table: Anti-cancer Activity of Pyridazine Derivatives

| Compound/Derivative Class | Target/Mechanism | Cancer Model(s) | Key Findings | Reference(s) |

| Pyrrolo[3,4-d]pyridazinones | CDK1/cyclin B kinase inhibition | In vitro anticancer screening | Active in blocking the cell cycle. | scispace.com |

| Compound 5b (a pyridazine derivative) | VEGFR kinase inhibition | Colon cancer cell line (HCT-116) | Showed potent cytotoxic activity with an IC50 value lower than the reference drug imatinib. | jst.go.jp |

| Compound 9e (3,6-disubstituted pyridazine) | JNK1 pathway inhibition | NCI-60 cell lines, Ehrlich ascites carcinoma solid tumor model | Exhibited high growth inhibition and reduced mean tumor volume in vivo. | acs.org |

| Compound 4g (triazolo[4,3-b]pyridazine) | Dual c-Met/Pim-1 inhibition | 60 cancer cell lines, MCF-7 cells | Potent antiproliferative activity; induced apoptosis and cell cycle arrest in the S phase. | rsc.org |

| Triazolo[4,3-b]pyridazinones | Antiproliferative | Hep cell line | Compound 13 exhibited significant cytotoxicity. | scispace.com |

Anti-inflammatory and Analgesic Investigations

Pyridazine and pyridazinone derivatives have been a major focus in the development of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties and reduced ulcerogenic potential. sarpublication.compcbiochemres.com The goal is to create safer alternatives to traditional NSAIDs, which are often associated with gastrointestinal side effects. pcbiochemres.com

One notable example is emorfazone , a 3(2H)-pyridazinone derivative marketed in Japan as an analgesic and anti-inflammatory drug. sarpublication.com Researchers have synthesized and tested numerous other derivatives, with some showing potency greater than existing drugs. For instance, ABT-963 , a vicinally disubstituted pyridazinone, was identified as a selective COX-2 inhibitor with a high selectivity ratio (276:1 for COX-2 over COX-1), potent oral anti-inflammatory activity in vivo, and good gastric safety. sarpublication.com In other studies, newly synthesized pyridazine and pyridazinone derivatives, such as compounds 4a and 9d , demonstrated anti-inflammatory activity more potent than indomethacin (B1671933) with a rapid onset and no gastric side effects, attributed to their selective COX-2 inhibition. nih.gov A series of 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides and related propanamides were also found to have significant analgesic and anti-inflammatory activities, with most compounds being more potent than aspirin (B1665792) in preclinical tests. sarpublication.com

Interactive Table: Anti-inflammatory and Analgesic Activity of Pyridazine Derivatives

| Compound/Derivative | Target/Mechanism | Activity | Key Findings | Reference(s) |

| Emorfazone | Not specified | Analgesic, Anti-inflammatory | Marketed drug in Japan. | sarpublication.com |

| ABT-963 | Selective COX-2 inhibitor | Anti-inflammatory | High selectivity (276:1, COX-2/COX-1) and gastric safety. | sarpublication.com |

| Compounds 4a and 9d | Selective COX-2 inhibitors | Anti-inflammatory | More potent than indomethacin with a safe gastric profile. | nih.gov |

| 2-(6-oxo-3,5-diphenyl-6H-pyridazin-1-yl)-acetamides | Not specified | Analgesic, Anti-inflammatory | Most compounds were more potent than aspirin in writhing tests. | sarpublication.com |

| Compound 8e | Not specified | Analgesic, Anti-inflammatory | Was the most potent in its series with no ulcerogenic side effects. | pcbiochemres.com |

Antimicrobial and Antifungal Studies

The pyridazine scaffold is a key feature in many compounds developed for their antimicrobial and antifungal activities. researchgate.nettandfonline.com These derivatives have been reported to be effective against a range of pathogenic bacteria and fungi. researchgate.netnih.gov

In one study, newly synthesized pyridazines showed strong to very strong antibacterial activity, particularly against Gram-negative bacteria like E. coli, P. aeruginosa, and S. marcescens. nih.govwiley.com Chloro-substituted derivatives were especially potent, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol. nih.govwiley.com However, these same compounds did not show significant antifungal activity. nih.govwiley.com Other research has highlighted the importance of the substitution pattern on the pyridazine ring for activity and selectivity. nih.gov For example, in a series of pyrrolopyridazine compounds, saturated derivatives were more active against Pseudomonas aeruginosa and Candida albicans, while partially saturated ones were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov Fused pyridazine systems, such as furo[2,3-d]pyridazines, have also been synthesized, with chloro-substituted compounds showing notable antibacterial and antifungal activity. nepjol.info

Interactive Table: Antimicrobial and Antifungal Activity of Pyridazine Derivatives

| Compound/Derivative Class | Activity | Target Organism(s) | Key Findings | Reference(s) |

| Chloro-substituted pyridazines | Antibacterial | E. coli, P. aeruginosa, S. marcescens | Exhibited higher activity (lower MICs) than chloramphenicol. | nih.govwiley.com |

| Saturated pyrrolopyridazines | Antimicrobial | P. aeruginosa, C. albicans | Showed stronger activity compared to aromatic derivatives. | nih.gov |

| Partially saturated pyrrolopyridazines | Antimicrobial | S. aureus, B. subtilis | Showed good activity against Gram-positive bacteria. | nih.gov |

| 4-aryl furo[2,3-d]–pyridazines | Antibacterial, Antifungal | B. Cereus, S. Aureus, E. coli, F. Solani, A. Favus | Chloro-substituted compounds showed relevant growth inhibitory activity. | nepjol.info |

| 6-substituted 3-aminopyridazine (B1208633) sulfonamides | Antimicrobial | Bacteria | Synthesis and evaluation of antimicrobial properties were conducted. | nih.gov |

Antiviral Properties

Pyridazine derivatives have been investigated for their potential to combat various viral infections. researchgate.net Research has demonstrated their activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis A virus (HAV), and Zika virus. researchgate.netgeorgiasouthern.edunih.gov

For example, a series of novel pyridazine derivatives were synthesized and evaluated for their ability to inhibit HAV, a virus for which there are currently no specific antiviral drugs. nih.gov In this study, compound 10 (4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] sarpublication.comnih.govtriazine-3(4H)-thione ) was identified as having the most potent anti-HAV effect. researchgate.net Other research has explored imidazo[1,2-b]pyridazine (B131497) derivatives. While many were inactive against HIV, certain compounds like 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine proved to be potent inhibitors of human cytomegalovirus (HCMV) replication in vitro. researchgate.net Additionally, three novel pyridazine derivatives were found to possess antiviral activity against the Zika virus in cell-culture-based suppression assays. georgiasouthern.edu The development of these compounds is part of a broader strategy to create new antiviral agents that can be delivered effectively to infected cells. georgiasouthern.edu

Cardiovascular Research

The pyridazine and pyridazinone cores are present in numerous compounds that have been evaluated for their effects on the cardiovascular system. jchemrev.comresearchgate.net These derivatives have shown potential as antihypertensive, vasodilator, and cardiotonic agents. jchemrev.comdoi.org

Several pyridazin-3(2H)-one derivatives are used clinically as vasodilators to treat conditions like hypertension. doi.orgtandfonline.com In preclinical studies, newly synthesized pyridazines were tested for their impact on blood pressure. Two out of seventeen tested compounds caused a dose-dependent drop in blood pressure when administered intravenously to rats. nih.gov This hypotensive effect was attributed to a direct action on the peripheral vascular system. nih.gov Other research on 6-phenyl-4,5-dihydro-3(2H)-pyridazinones revealed potent cardiotonic (positive inotropic) actions. jchemrev.com Specifically, a series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinone derivatives were found to be potent inhibitors of human platelet aggregation. researchgate.net Some dihydropyridazin-3(2H)-ones, such as compounds 11 and 12 , were able to significantly reduce mean arterial blood pressure in rats, with effects comparable to propranolol (B1214883) and hydralazine. tandfonline.com

Central Nervous System Activity (e.g., Antidepressant, Anxiolytic)

The pyridazine core is a well-established pharmacophore in the development of agents targeting the central nervous system (CNS). ontosight.ai Derivatives of this heterocyclic system have been investigated for numerous CNS-related activities, including potential antidepressant and anxiolytic effects. sarpublication.com The therapeutic potential of these compounds is largely dictated by the nature and position of substituents on the pyridazine ring, which influence their interaction with various neurotransmitter receptors and enzymes in the brain. ontosight.ai

While specific research on the direct antidepressant or anxiolytic activity of 3-Iodo-6-isopropoxypyridazine derivatives is not extensively detailed, the broader class of pyridazine and related pyridine (B92270) compounds has shown significant promise. For example, certain thioalkyl derivatives of pyridine have demonstrated notable anxiolytic and antidepressant properties in preclinical studies. nih.gov Some of these pyridine derivatives exhibited anxiolytic activity several times greater than that of diazepam, a commonly used anxiolytic drug. nih.gov Furthermore, the activation of specific serotonin (B10506) receptors, such as the 5-HT2A receptor, by pyridine-based agonists has been linked to potential antidepressant and anxiolytic effects. acs.org

The development of pyridazine derivatives as CNS agents often involves modifying the core structure to enhance properties like blood-brain barrier penetration and target-specific binding. doi.org The isopropoxy group in this compound can influence the compound's lipophilicity, a key factor for CNS penetration, while the iodo group serves as a reactive handle for introducing diverse chemical moieties to modulate biological activity.

Structure-Activity Relationship (SAR) Studies of Pyridazinyl Derivatives

In the context of CNS disorders, SAR studies for pyridazine derivatives often focus on several key physicochemical parameters: doi.org

Lipophilicity (LogP): Balancing water and fat solubility is crucial for a drug to pass the blood-brain barrier.

Molecular Weight (MW): Lower molecular weight is often favored for better diffusion across membranes.

Polar Surface Area (PSA): This property affects a molecule's ability to permeate cell membranes.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences solubility and receptor binding.

By systematically altering the substituents on the pyridazine ring, researchers can map out a detailed SAR. For instance, extensive SAR studies on a series of 5-substituted-N-pyridazinylbenzamides led to the discovery of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a target implicated in Parkinson's disease. nih.gov These studies successfully identified compounds with high unbound fractions in the brain, a critical feature for in vivo efficacy in the CNS. nih.gov The 3-iodo group of this compound is an excellent starting point for such studies, allowing for the introduction of a wide variety of substituents through cross-coupling reactions to systematically probe the SAR of a new series of compounds.

Below is an illustrative table demonstrating how SAR principles might be applied to a hypothetical series of derivatives based on a pyridazine scaffold.

| Derivative | Substituent at Position 3 | Hypothesized LogP | Hypothesized CNS MPO Score * | Potential Impact on Activity |

| Core Scaffold | -I | 2.1 | 3.5 | Starting point for diversification. |

| Derivative A | -Phenyl | 3.5 | 4.2 | Increased lipophilicity may improve BBB penetration. |

| Derivative B | -Morpholine | 1.5 | 4.8 | Increased polarity may improve solubility but could hinder BBB crossing. |

| Derivative C | -Aniline | 2.8 | 4.5 | Introduces hydrogen bond donor, potentially enhancing target binding. |

| Derivative D | -Trifluoromethyl | 2.9 | 3.9 | Can improve metabolic stability and binding affinity. |

*CNS MPO (Central Nervous System Multiparameter Optimization) is a scoring method used to estimate the drug-likeness of a compound for CNS targets based on physicochemical properties. doi.org

Design and Synthesis of Library Compounds for High-Throughput Screening

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with activity against a specific biological target. google.com The success of an HTS campaign relies heavily on the quality and diversity of the compound library being screened. drugdesign.org Designing and synthesizing focused libraries of compounds around a privileged scaffold, such as pyridazine, is a common strategy to increase the probability of finding promising "hit" molecules. nih.gov

This compound is an ideal starting block for the combinatorial synthesis of a focused compound library. The iodo-substituent is a highly versatile chemical handle, readily participating in a wide range of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and systematic introduction of a vast array of different chemical fragments at the 3-position of the pyridazine ring.

The general workflow for creating a library from this starting material would involve:

Scaffold Preparation: Synthesis of the core this compound scaffold.

Reagent Selection: Choosing a diverse set of building blocks (e.g., boronic acids, alkynes, amines) to react with the scaffold.

Combinatorial Synthesis: Performing parallel reactions to combine the scaffold with each building block, often using automated or semi-automated platforms. drugdesign.org Solid-phase synthesis, where the scaffold is attached to a resin, can also be used to simplify purification. google.com

Purification and Characterization: Isolating the final products and confirming their structure and purity.

Library Plating: Arranging the synthesized compounds into microtiter plates ready for HTS assays.

By screening such a pyridazine-based library against CNS targets, researchers can quickly identify initial hits. These hits then serve as the starting point for further optimization through more detailed SAR studies, ultimately leading to the development of novel therapeutic candidates. google.comdrugdesign.org

Computational and Mechanistic Studies of 3 Iodo 6 Isopropoxypyridazine Reactions

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) serves as a cornerstone for investigating the reaction mechanisms of 3-Iodo-6-isopropoxypyridazine. This computational method allows for the detailed mapping of potential energy surfaces for chemical reactions, providing critical insights into the feasibility and pathways of transformations. By calculating the energies of reactants, products, transition states, and intermediates, researchers can elucidate the step-by-step process of a reaction. researchgate.netresearchgate.net

For instance, in a typical nucleophilic aromatic substitution reaction on this compound, DFT calculations can model the approach of a nucleophile, the formation of the Meisenheimer complex (intermediate), and the subsequent departure of the iodide leaving group. The calculated activation energy barriers for each step reveal the rate-determining step of the reaction. nih.gov Hybrid functionals like B3LYP are commonly employed for their balance of accuracy and computational efficiency in studying such organohalogen compounds. nih.gov These theoretical studies are invaluable for understanding reaction kinetics and for optimizing experimental conditions to favor desired products.

Below is a representative data table illustrating the kind of energy data obtained from DFT calculations for a hypothetical reaction pathway.

| Structure/State | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.00 |

| Transition State 1 (TS1) | Formation of the intermediate complex | +15.5 |

| Intermediate | Meisenheimer Complex | +5.2 |

| Transition State 2 (TS2) | Cleavage of the Carbon-Iodine bond | +10.8 |

| Products | Substituted Pyridazine (B1198779) + Iodide | -12.3 |

This table is for illustrative purposes to show typical outputs of DFT studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a powerful lens through which to view the dynamic nature and conformational flexibility of this compound. nih.gov Unlike static computational models, MD simulates the movement of atoms and molecules over time, offering a realistic picture of the molecule's behavior in different environments, such as in a solvent. This is crucial for understanding how the molecule's shape influences its reactivity and interactions. nih.gov

A key area of interest for this compound is the conformational freedom of the isopropoxy group. Rotation around the C-O-C bonds can lead to various conformers, each with a distinct energy level and spatial arrangement. MD simulations can explore this conformational landscape, identify the most stable (lowest energy) conformers, and calculate the energy barriers for interconversion between them. mdpi.com This information is vital, as the preferred conformation can affect how the molecule fits into an enzyme's active site or packs in a crystal lattice.

The following table illustrates hypothetical results from a conformational analysis, showing the relative stability of different rotamers of the isopropoxy group.

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |

| A | 180° (anti-periplanar) | 0.0 | 75% |

| B | +60° (gauche) | +1.2 | 12.5% |

| C | -60° (gauche) | +1.2 | 12.5% |

This table is for illustrative purposes to show typical outputs of MD simulation studies.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental to determining the intrinsic electronic properties of this compound, which in turn govern its chemical behavior. scispace.com Methods such as DFT, particularly with functionals like B3LYP and basis sets like 6-31G*, are widely used to compute a range of electronic descriptors. nih.govarxiv.org

Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, these calculations yield the molecular electrostatic potential (MEP) map, which visually represents the electron density distribution. For this compound, the MEP would likely show electron-rich regions around the pyridazine nitrogen atoms and the oxygen of the isopropoxy group, and an electron-deficient region on the carbon atom bonded to the iodine, highlighting sites susceptible to electrophilic and nucleophilic attack, respectively.

The table below presents hypothetical electronic properties for this compound derived from quantum chemical calculations.

| Electronic Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule |

This table is for illustrative purposes to show typical outputs of quantum chemical calculations.

Prediction of Reactivity and Selectivity in Organic Transformations

The electronic properties derived from quantum chemical calculations are directly applied to predict the reactivity and selectivity of this compound in various organic transformations. By analyzing descriptors such as orbital energies and charge distributions, a rational prediction of its chemical behavior can be made. scirp.org

This predictive power is essential for designing new synthetic routes and for understanding why certain products are formed preferentially over others.

| Atomic Site | Predicted Reactivity | Computational Basis |

| C3 (Carbon bonded to Iodine) | Susceptible to Nucleophilic Attack | High positive partial charge; LUMO localization |

| Pyridazine Nitrogens | Susceptible to Protonation/Lewis Acid Coordination | High negative electrostatic potential; Lone pair availability |

| Isopropoxy Oxygen | Lewis basicity; H-bond acceptor | High negative electrostatic potential |

This table illustrates how computational data is used to predict site-specific reactivity.

Spectroscopic Characterization (NMR, MS, IR, X-ray Crystallography) for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide the empirical data necessary to confirm the structure of this compound and its reaction products, offering experimental validation for computational findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to probe the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The ¹H NMR spectrum would show characteristic signals for the aromatic protons on the pyridazine ring, with their chemical shifts influenced by the electron-withdrawing iodine and electron-donating isopropoxy group. The isopropoxy group itself would present a distinct septet and doublet pattern. ¹³C NMR would reveal signals for each unique carbon, with the carbon attached to the iodine appearing at a characteristically low field.

Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern. The mass spectrum would show a prominent molecular ion peak (M⁺). Key fragments would likely correspond to the loss of the iodine atom and the isopropoxy group, which helps in confirming the compound's identity.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key absorptions would include C-H stretches for the aromatic and aliphatic parts, C-O stretching for the ether linkage, and C=N/C=C stretching vibrations characteristic of the pyridazine ring. youtube.com

X-ray Crystallography , when a suitable single crystal can be grown, provides the definitive three-dimensional structure of the molecule in the solid state. It yields precise data on bond lengths, bond angles, and intermolecular interactions, such as crystal packing. This data serves as a benchmark for validating the accuracy of computationally optimized geometries from DFT and MD studies.

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Observation Type | Expected Data/Characteristics |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm (pyridazine protons); ~5.4 ppm (septet, O-CH); ~1.4 ppm (doublet, CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~90-100 ppm (C-I); ~165 ppm (C-O); ~120-140 ppm (other ring carbons); ~72 ppm (O-CH); ~22 ppm (CH₃) |

| MS | m/z values | Molecular Ion Peak (M⁺) at 277.99; Fragments corresponding to [M-I]⁺, [M-isopropoxy]⁺ |

| IR | Wavenumber (cm⁻¹) | ~3050 (Aromatic C-H); ~2980 (Aliphatic C-H); ~1570 (C=N); ~1250 (C-O stretch) |

| X-ray | Structural Data | Provides precise bond lengths (e.g., C-I, C-O, C-N) and bond angles for the solid-state conformer. |

This table contains predicted data based on the known structure and general spectroscopic principles.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Derivatization

The derivatization of 3-iodo-6-isopropoxypyridazine is a key area of research, with a strong emphasis on creating more efficient and selective chemical transformations. The development of novel catalytic systems is at the forefront of this endeavor. Transition metal catalysts, particularly those based on palladium, have been instrumental in pyridine (B92270) synthesis and are being adapted for pyridazine (B1198779) derivatives. numberanalytics.com The goal is to design catalysts with enhanced activity and selectivity for cross-coupling reactions, allowing for the precise introduction of various functional groups onto the pyridazine core. numberanalytics.com

Furthermore, the principles of "click chemistry," known for its mild and efficient reaction conditions, are being applied to the derivatization of similar heterocyclic structures. wisconsin.educore.ac.uk This approach is particularly attractive for synthesizing complex molecules with potential applications in medicinal chemistry and material science. wisconsin.educore.ac.uk Research is also exploring the use of hypervalent iodine reagents, which can be generated using oxidants like Oxone, to facilitate unique transformations that might not be achievable with traditional methods. researchgate.net

| Catalyst Type | Reaction Type | Potential Advantages |

| Palladium-based catalysts | Cross-coupling reactions | High efficiency, broad functional group tolerance |

| Copper-catalyzed systems | Azide-alkyne cycloadditions (Click Chemistry) | Mild reaction conditions, high yields, biocompatibility |

| Hypervalent iodine reagents | Oxidative functionalization | Unique reactivity, access to novel derivatives |

Applications in Material Science and Advanced Organic Materials

The unique electronic and structural properties of the pyridazine ring make this compound a compelling candidate for the synthesis of advanced organic materials. Research is underway to incorporate this moiety into novel materials with applications in electronics, optics, and energy.

Strategies for synthesizing advanced materials often involve techniques like hydrothermal synthesis, ion-exchange, and the polyol method to create materials with desired structures and morphologies, including nanomaterials. springerprofessional.de These methods could be adapted for the creation of pyridazine-containing polymers and metal-organic frameworks (MOFs). MOFs, in particular, offer tunable porosity and have potential applications in gas storage and separation. researchgate.net The electrochemical synthesis of both organic and inorganic compounds is another avenue being explored due to its precise control over reaction parameters, leading to higher selectivity and yield. springerprofessional.de

Integration with Flow Chemistry and Automated Synthesis

To enhance the efficiency, safety, and scalability of synthesizing this compound and its derivatives, researchers are turning to flow chemistry and automated synthesis platforms. numberanalytics.comorganic-chemistry.org Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including improved heat and mass transfer, reduced reaction times, and enhanced safety, especially when dealing with hazardous reagents. numberanalytics.comorganic-chemistry.orgmdpi.com

The integration of computer-aided synthesis planning with robotic, modular flow chemistry systems represents a significant step towards the automated discovery and production of complex molecules. mit.edu This approach allows for the rapid optimization of reaction conditions and can even combine batch and flow steps in a "telescoped" manner to streamline multi-step syntheses. mit.edumdpi.com Automated flow chemistry has already proven successful in the synthesis of small protein domains and other complex organic molecules, highlighting its potential for the production of pyridazine-based compounds. rsc.org

| Technology | Key Advantages | Relevance to this compound |

| Flow Chemistry | Improved efficiency, safety, and scalability; precise control over reaction conditions. numberanalytics.comorganic-chemistry.orgmdpi.com | Enables safer and more efficient large-scale production and derivatization. |

| Automated Synthesis | High-throughput screening, rapid optimization, and hands-off operation. mit.edu | Accelerates the discovery of new derivatives and their synthetic routes. |

| Integrated Systems | Combines the benefits of both flow and batch processing for complex syntheses. mdpi.com | Streamlines the multi-step synthesis of advanced materials and pharmaceuticals. |

Green Chemistry Approaches in this compound Synthesis

In line with the growing global emphasis on sustainability, green chemistry principles are being integrated into the synthesis of this compound. researchgate.netlabmanager.com The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are guiding the development of more environmentally friendly synthetic routes. acs.org

A major focus is on replacing hazardous organic solvents with greener alternatives like water, supercritical CO2, or bio-based solvents. Additionally, solvent-free reaction conditions, such as grinding or mechanochemical methods, are being explored to further minimize environmental impact. mdpi.comresearchgate.net The use of recyclable catalysts and biocatalysts, like enzymes, can also contribute significantly to greener processes by operating under mild conditions and reducing the need for protecting groups. acs.orghilarispublisher.com Energy efficiency is another key aspect, with a push towards conducting reactions at ambient temperature and pressure whenever possible. acs.org These sustainable approaches not only reduce the environmental footprint but can also lead to more cost-effective and safer manufacturing processes. mdpi.comdatainsightsmarket.com

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing synthetic routes with high atom economy to minimize byproducts. acs.org |

| Safer Solvents | Replacing hazardous solvents with water, supercritical fluids, or bio-solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. acs.org |

| Use of Renewable Feedstocks | Exploring bio-based starting materials to reduce reliance on fossil fuels. |

| Catalysis | Employing recyclable and highly selective catalysts to minimize waste and energy use. acs.org |

| Reduce Derivatives | Utilizing enzymatic and chemo-selective reactions to avoid protection/deprotection steps. acs.org |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Iodo-6-isopropoxypyridazine?

Methodological Answer:

- Reagent Selection : Prioritize iodine sources (e.g., NIS or I₂) compatible with pyridazine derivatives to minimize side reactions. Solvent polarity (e.g., DMF or THF) should balance reaction kinetics and stability of intermediates .

- Temperature Control : Use stepwise heating (e.g., 40–60°C for iodination, followed by 80–100°C for isopropoxy substitution) to avoid decomposition of sensitive intermediates.

- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization (e.g., ethanol/water) to isolate high-purity product. Monitor via TLC and confirm purity by HPLC (>98%) .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

Methodological Answer:

- NMR Analysis : Compare H and C NMR shifts with pyridazine analogs to assign substituent positions. For example, the isopropoxy group’s methyl protons appear as a doublet (δ 1.2–1.4 ppm), while the pyridazine ring protons resonate downfield (δ 8.0–9.0 ppm) due to electron-withdrawing iodine .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of isopropoxy group or iodine).

- IR Spectroscopy : Detect C-I stretch (~500 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹) to validate functional groups .

Advanced Research Questions

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the iodine atom’s σ-hole facilitates oxidative addition in Suzuki-Miyaura couplings .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways to optimize catalytic conditions (e.g., Pd(OAc)₂ vs. XPhos ligands).

- Validation : Compare computed activation energies with experimental yields under varying temperatures (25–80°C) to refine models .

Q. How do contradictory data on the stability of this compound under acidic conditions arise, and how can they be resolved?

Methodological Answer:

- Controlled Experiments : Systematically vary pH (1–6) and monitor degradation via UV-Vis (λ_max ~270 nm for pyridazine) or LC-MS to identify decomposition products (e.g., deiodinated derivatives).

- Kinetic Studies : Use pseudo-first-order kinetics to determine rate constants () and activation parameters (ΔH‡, ΔS‡) under different conditions.

- Mechanistic Probes : Isotope labeling (e.g., D₂O) or trapping agents (e.g., TEMPO) can distinguish hydrolysis pathways (SNAr vs. radical mechanisms) .

Q. What strategies can elucidate the role of this compound in modulating enzyme targets (e.g., kinases)?

Methodological Answer:

- Structural Biology : Co-crystallize the compound with target enzymes (e.g., EGFR kinase) to resolve binding modes via X-ray diffraction. Compare with apo-enzyme structures to identify conformational changes.

- Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities () and thermodynamics (ΔG, ΔH).

- Activity Profiling : Test inhibitory potency (IC₅₀) across kinase panels and correlate with computational docking scores (e.g., Glide or AutoDock) .

Data Analysis & Experimental Design

Q. How should researchers design longitudinal studies to assess the catalytic recyclability of this compound in multi-step reactions?

Methodological Answer:

- Time-Point Sampling : Collect reaction aliquots at intervals (e.g., 0, 12, 24, 48 h) to track catalyst turnover (TON) and decomposition (e.g., ICP-MS for metal leaching).

- Control Variables : Maintain consistent substrate ratios, temperature, and oxygen/moisture levels (via Schlenk techniques) to isolate catalyst-specific effects.

- Statistical Modeling : Apply ANOVA or mixed-effects models to account for batch-to-batch variability and identify degradation thresholds (e.g., >20% yield drop) .

Q. What statistical approaches reconcile discrepancies in reported solubility profiles of this compound across solvents?

Methodological Answer:

- Meta-Analysis : Aggregate solubility data (e.g., from Reaxys or SciFinder) and apply weighted regression to account for measurement methods (e.g., shake-flask vs. HPLC).

- Hansen Solubility Parameters : Calculate HSP distances () between solute and solvents (e.g., DCM: δD=18, δP=6.3, δH=4.1) to predict miscibility outliers.

- Machine Learning : Train random forest models on solvent descriptors (e.g., polarity, dipole moment) to predict solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.